Bamethan, (R)-

Description

Historical Context of Bamethan (B1667733) Derivatives in Pharmacology

Bamethan, as a derivative of adrenaline, was first developed by C. H. Boehringer Sohn. ncats.io The initial synthesis of racemic bamethan was reported in 1945. vulcanchem.com Historically, the racemic mixture of bamethan has been utilized in clinical settings for its vasodilatory effects, particularly in the treatment of peripheral vascular diseases. vulcanchem.comncats.io These conditions include Raynaud's syndrome and other circulatory disturbances. ncats.io The mechanism of action involves the relaxation of smooth muscle in peripheral blood vessels, which is achieved through its activity as a β2-adrenergic receptor agonist. vulcanchem.comncats.io

Significance of (R)-Stereoisomerism in Drug Development

Stereoisomerism is a critical concept in drug development, as different stereoisomers of a molecule can exhibit varied pharmacological and toxicological profiles. tutorchase.comsolubilityofthings.comresearchgate.net This is because biological systems, such as enzymes and receptors, are chiral and can interact differently with each enantiomer. researchgate.net The case of thalidomide (B1683933) is a well-known example, where one enantiomer was therapeutic while the other caused severe birth defects. tutorchase.com

In the context of drug development, it is often crucial to isolate and produce a single, active stereoisomer to enhance efficacy and minimize potential adverse effects. tutorchase.com The different spatial arrangements of atoms in stereoisomers can lead to differences in how they are absorbed, distributed, metabolized, and excreted by the body. researchgate.netbiopharmaservices.com For instance, one isomer may be metabolized more rapidly than the other, affecting the duration of its therapeutic effect. tutorchase.com

For Bamethan, the focus on the (R)-stereoisomer is driven by the understanding that this specific configuration may offer a more favorable therapeutic profile. Research has shown that enantiopure (R)-Bamethan exhibits enhanced selectivity for β2-adrenergic receptors compared to the racemic mixture. vulcanchem.com This increased selectivity is a key factor in its vasodilatory efficacy. vulcanchem.com The study of individual enantiomers like (R)-Bamethan allows for a more precise understanding of its interaction with biological targets and can lead to the development of safer and more effective therapeutic agents. researchgate.netbiopharmaservices.com

Detailed Research Findings

The chemical and physical properties of (R)-Bamethan are well-documented.

Table 1: Physicochemical Properties of (R)-Bamethan

| Property | Value |

|---|---|

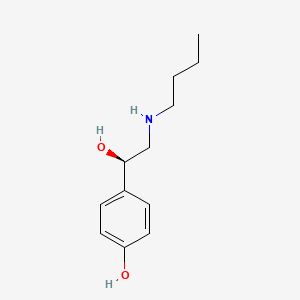

| Molecular Formula | C12H19NO2 |

| Molecular Weight | 209.28 g/mol |

| IUPAC Name | 4-[(1R)-2-(butylamino)-1-hydroxyethyl]phenol |

| CAS Number | 912804-58-1 |

| InChI Key | RDUHXGIIUDVSHR-LBPRGKRZSA-N |

Data sourced from multiple references. vulcanchem.comnih.gov

The synthesis of (R)-Bamethan can be achieved through various methods. Historically, racemic bamethan was synthesized and then resolved into its enantiomers. vulcanchem.com Modern techniques, however, often employ enantioselective synthesis to produce the (R)-isomer directly, achieving high enantiomeric excess. vulcanchem.com

Structure

3D Structure

Properties

CAS No. |

912804-58-1 |

|---|---|

Molecular Formula |

C12H19NO2 |

Molecular Weight |

209.28 g/mol |

IUPAC Name |

4-[(1R)-2-(butylamino)-1-hydroxyethyl]phenol |

InChI |

InChI=1S/C12H19NO2/c1-2-3-8-13-9-12(15)10-4-6-11(14)7-5-10/h4-7,12-15H,2-3,8-9H2,1H3/t12-/m0/s1 |

InChI Key |

RDUHXGIIUDVSHR-LBPRGKRZSA-N |

Isomeric SMILES |

CCCCNC[C@@H](C1=CC=C(C=C1)O)O |

Canonical SMILES |

CCCCNCC(C1=CC=C(C=C1)O)O |

Origin of Product |

United States |

Molecular Mechanism of Action of R Bamethan

Adrenergic Receptor Interactions of (R)-Bamethan

(R)-Bamethan's pharmacological profile is characterized by its ability to simultaneously stimulate beta-adrenergic receptors and block alpha-adrenergic receptors. nih.gov This dual action is central to its vasodilatory properties.

Beta-Adrenergic Receptor Agonism by (R)-Bamethan

(R)-Bamethan functions as a beta-adrenergic receptor agonist, with a noted selectivity for the β2-adrenergic receptor subtype. biorxiv.org Beta-adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are stimulated by catecholamines like epinephrine (B1671497) and norepinephrine (B1679862). plos.org The activation of these receptors, particularly the β2 subtype which is prevalent in the smooth muscle of blood vessels, initiates a signaling cascade that leads to muscle relaxation and vasodilation. uniroma1.itnih.gov The stereochemistry of bamethan (B1667733) is crucial, as the (R)-enantiomer is reported to have a different affinity and efficacy compared to its (S)-counterpart, highlighting the importance of the specific three-dimensional arrangement of the molecule for optimal receptor interaction.

Alpha-Adrenergic Receptor Antagonism by (R)-Bamethan

The antagonistic activity is typically quantified by the pA2 value, which represents the negative logarithm of the antagonist concentration required to produce a two-fold rightward shift in the agonist's concentration-response curve. While specific pA2 values for (R)-Bamethan are not widely published, its action as an alpha-blocker is a well-documented aspect of its mechanism.

Downstream Cellular Signaling Pathways Modulated by (R)-Bamethan

The interaction of (R)-Bamethan with adrenergic receptors triggers a cascade of intracellular events that ultimately alter cellular function.

Upon binding of (R)-Bamethan to β2-adrenergic receptors, the receptor activates a stimulatory G protein (Gs). uniroma1.itresearchgate.net This activation leads to the stimulation of the enzyme adenylyl cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). uniroma1.itresearchgate.netmdpi.com cAMP acts as a crucial second messenger, amplifying the initial signal. nih.gov

The primary downstream effector of cAMP is Protein Kinase A (PKA). researchgate.netnih.gov The increase in intracellular cAMP levels leads to the activation of PKA. nih.gov Activated PKA then phosphorylates several target proteins within the smooth muscle cell, which collectively contribute to relaxation. uniroma1.itresearchgate.net

Conversely, by blocking alpha-1 adrenergic receptors, (R)-Bamethan inhibits the signaling pathway associated with these receptors. Alpha-1 adrenergic receptors are coupled to Gq proteins. nih.govnih.gov Activation of these receptors normally leads to the activation of phospholipase C, which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction. By blocking the alpha-1 receptor, (R)-Bamethan prevents this cascade, thereby inhibiting vasoconstriction. nih.gov

Molecular Basis of Vasodilatory Effects Induced by (R)-Bamethan

The vasodilatory effect of (R)-Bamethan is the macroscopic outcome of the molecular events initiated at the adrenergic receptors.

The PKA-mediated phosphorylation of key proteins is central to the vasodilatory effect of β2-adrenergic agonism. One of the critical targets of PKA is the myosin light chain kinase (MLCK). uniroma1.it Phosphorylation of MLCK by PKA is believed to decrease its affinity for the calcium-calmodulin complex, thereby reducing its activity. nih.gov MLCK is responsible for phosphorylating the myosin light chain, a key step in the initiation of muscle contraction. By inhibiting MLCK, (R)-Bamethan ultimately leads to a decrease in phosphorylated myosin light chains, favoring smooth muscle relaxation and vasodilation. uniroma1.itdrugbank.com

Furthermore, the increase in cAMP can also contribute to vasodilation by reducing intracellular calcium concentrations through other mechanisms, such as promoting the sequestration of calcium into the sarcoplasmic reticulum and modulating the activity of ion channels. nih.gov

Stereochemical Investigations of Bamethan

Enantiomeric Forms of Bamethan (B1667733): Isolation and Characterization

The separation of Bamethan's enantiomers is a crucial step in understanding their individual properties. Historically, racemic mixtures of Bamethan were synthesized and subsequently resolved into their constituent enantiomers. vulcanchem.com One of the established methods for this separation is chiral chromatography. vulcanchem.com Modern approaches, however, have shifted towards enantioselective synthesis, which aims to produce a specific enantiomer directly, often achieving a high enantiomeric excess. vulcanchem.com

Various analytical techniques are employed to characterize the isolated enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a primary and reliable method for separating and quantifying the enantiomers. skpharmteco.comopenochem.orgresearchgate.netnih.gov Other techniques such as gas chromatography and capillary electrophoresis have also been utilized for the chiral separation of sympathomimetic drugs like Bamethan. skpharmteco.comnih.gov Advanced methods like circular dichroism and NMR using chiral shift reagents can provide further structural and purity information. tga.gov.au

The resolution of Bamethan enantiomers can be achieved through several methods, including:

Diastereomeric Crystallization: This involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization. tga.gov.auardena.com

Kinetic Resolution: This method utilizes a chiral catalyst or enzyme that preferentially reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. tga.gov.au

Preferential Crystallization: This technique relies on the direct crystallization of one enantiomer from a supersaturated racemic solution. tga.gov.au

Chromatographic Resolution: As mentioned, this involves the use of chiral stationary phases in techniques like HPLC to separate the enantiomers. tga.gov.auresearchgate.netfz-juelich.de

A study on the chiral separation of various compounds, including Bamethan, using a phenylcarbamate-β-cyclodextrin column demonstrated successful resolution with methanol (B129727) as the eluent. researchgate.net Another study described a rapid method for the chiral separation of sympathomimetic drugs using ligand-exchange capillary electrophoresis with an N-(2-hydroxyoctyl)-L-4-hydroxyproline/copper(II) complex as the chiral selector. nih.gov

Table 1: Methods for Chiral Resolution of Bamethan

| Resolution Method | Principle | Reference |

|---|---|---|

| Diastereomeric Crystallization | Formation of diastereomers with different physical properties. | tga.gov.auardena.com |

| Kinetic Resolution | Preferential reaction of one enantiomer with a chiral catalyst or enzyme. | tga.gov.au |

| Preferential Crystallization | Direct crystallization of one enantiomer from a racemic solution. | tga.gov.au |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | vulcanchem.comresearchgate.nettga.gov.auresearchgate.netfz-juelich.de |

| Capillary Electrophoresis | Separation based on differential migration in an electric field using a chiral selector. | nih.gov |

Chiral Purity and Enantiomeric Excess Determination in Bamethan Research

Ensuring the chiral purity of a single enantiomer is critical in pharmaceutical research, as the presence of the other enantiomer can lead to different biological effects. ardena.comntu.edu.sg Enantiomeric excess (ee) is a measure of this purity and is defined as the percentage of the major enantiomer minus the percentage of the minor enantiomer. numberanalytics.comlibretexts.org

The determination of enantiomeric excess is a key aspect of quality control for chiral drug substances. chromatographyonline.com Several analytical techniques are available for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used and accurate method. skpharmteco.comopenochem.orgnumberanalytics.com It utilizes a chiral stationary phase that interacts differently with each enantiomer, resulting in their separation and allowing for quantification. openochem.orgfz-juelich.de

Gas Chromatography (GC): Similar to HPLC, GC can employ chiral columns to separate enantiomers. skpharmteco.com

Capillary Electrophoresis (CE): This technique can also be used for chiral separations. chromatographyonline.com

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating or derivatizing agents, and Circular Dichroism (CD) spectroscopy, can differentiate between enantiomers. tga.gov.aunumberanalytics.com

Polarimetry: This traditional method measures the optical rotation of a chiral compound, which can be used to determine enantiomeric excess if the rotation of the pure enantiomer is known. tga.gov.aunumberanalytics.comlibretexts.org

Validation of these methods is crucial and typically involves assessing parameters such as specificity, precision, linearity, accuracy, and sensitivity for both the desired and undesired enantiomers. chromatographyonline.com

Table 2: Techniques for Enantiomeric Excess (ee) Determination

| Technique | Principle | Reference |

|---|---|---|

| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. | skpharmteco.comopenochem.orgnumberanalytics.com |

| Chiral GC | Separation of enantiomers using a chiral column. | skpharmteco.com |

| Capillary Electrophoresis | Separation based on differential electrophoretic mobility in a chiral environment. | chromatographyonline.com |

| NMR Spectroscopy | Use of chiral reagents to induce different chemical shifts in enantiomers. | tga.gov.aunumberanalytics.com |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. | tga.gov.aunumberanalytics.com |

| Polarimetry | Measures the rotation of plane-polarized light. | tga.gov.aunumberanalytics.comlibretexts.org |

Impact of Stereochemistry on Receptor Binding Specificity of Bamethan

The three-dimensional structure of a molecule is paramount for its interaction with biological receptors. ardena.com In the case of Bamethan, its stereochemistry significantly influences its binding affinity and specificity for adrenergic receptors. vulcanchem.com Adrenergic receptors, which are G protein-coupled receptors, are the primary targets for catecholamines like norepinephrine (B1679862) and epinephrine (B1671497). wikipedia.orgmdpi.com

Bamethan acts as a β-adrenergic receptor agonist. ncats.iopatsnap.com Research indicates that the (R)-enantiomer of Bamethan demonstrates enhanced selectivity for β2-adrenergic receptors compared to its (S)-counterpart. vulcanchem.com This selectivity is crucial as β2-receptors are primarily involved in smooth muscle relaxation, particularly in peripheral blood vessels, leading to vasodilation. vulcanchem.comwikipedia.org In contrast, β1-receptors are predominantly found in the heart, and their stimulation increases heart rate and contractility. nih.gov

The higher affinity of (R)-Bamethan for β2 receptors over β1 receptors minimizes cardiac side effects. vulcanchem.com In vitro studies have shown a 10-fold higher affinity of (R)-Bamethan for β2 receptors (Ki = 12 nM) compared to β1 receptors (Ki = 120 nM). vulcanchem.com The interaction between the ligand and the receptor involves specific polar and non-polar interactions, and the precise spatial arrangement of functional groups in the (R)-enantiomer allows for a more favorable binding to the β2-adrenergic receptor. nih.gov The hydroxyl and amino groups in the Bamethan molecule are key for its receptor binding and signaling. vulcanchem.com

Table 3: Receptor Binding Affinity of (R)-Bamethan

| Receptor Subtype | Binding Affinity (Ki) | Reference |

|---|---|---|

| β1-adrenergic receptor | 120 nM | vulcanchem.com |

| β2-adrenergic receptor | 12 nM | vulcanchem.com |

Stereoselective Biological Activity of (R)-Bamethan and its Analogues

The differential receptor binding of Bamethan's enantiomers translates into stereoselective biological activity. The (R)-enantiomer is the more potent form, responsible for the desired vasodilatory effects. vulcanchem.com As a β2-adrenergic receptor agonist, (R)-Bamethan stimulates the relaxation of smooth muscles in peripheral blood vessels. vulcanchem.compatsnap.com This action is mediated through a cAMP-dependent pathway, which leads to a reduction in intracellular calcium levels and the inhibition of myosin light-chain kinase activity. vulcanchem.com

The biological activity of chiral drugs is often highly dependent on their stereochemistry. nih.gov In many cases, one enantiomer is responsible for the therapeutic effect, while the other may be inactive or even cause adverse effects. ntu.edu.sg The study of enantiomerically pure compounds is therefore essential for understanding their pharmacological profiles. nih.gov

The development of single-enantiomer drugs has become common practice to ensure a more predictable and safer pharmacological response. ardena.com The stereoselective activity of (R)-Bamethan highlights the importance of chirality in drug design and action, where the specific three-dimensional arrangement of atoms dictates the molecule's ability to interact effectively with its biological target.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| (R)-Bamethan |

| (S)-Bamethan |

| Bamethan |

| Norepinephrine |

| Epinephrine |

| N-(2-hydroxyoctyl)-L-4-hydroxyproline |

| Copper(II) |

Structural Activity Relationship Sar of R Bamethan

Key Pharmacophores and Structural Motifs for Adrenergic Activity of (R)-Bamethan

The adrenergic activity of (R)-Bamethan is determined by several key structural features that constitute its pharmacophore. These features are common among direct-acting sympathomimetic amines and are crucial for receptor binding and activation. uobasrah.edu.iq

The essential components of the (R)-Bamethan pharmacophore include:

The Phenylethanolamine Backbone : This core structure, consisting of a phenyl ring attached to an ethanolamine (B43304) side chain, is the fundamental scaffold for many adrenergic agents. uobasrah.edu.iq The two-carbon chain separating the aromatic ring from the amino group is considered optimal for maximal adrenergic activity. uobasrah.edu.iqramauniversity.ac.in

The (R)-Configuration of the Hydroxyl Group : The hydroxyl group on the β-carbon of the ethanolamine side chain is critical for activity. For direct-acting agonists, the (R)-enantiomer, as is the case with (R)-Bamethan, is significantly more potent than the (S)-enantiomer. uobasrah.edu.iq This stereoselectivity implies a specific hydrogen-bonding interaction at the receptor site. uobasrah.edu.iq While the β-hydroxyl group greatly enhances activity, its absence does not completely eliminate it, indicating its importance but not absolute necessity. uobasrah.edu.iq

The Secondary Amino Group : A secondary amine is a characteristic feature for potent beta-adrenergic receptor stimulation. nih.gov The nitrogen atom is a key site for interaction with the receptor. While primary and secondary amines are effective, tertiary or quaternary amines generally show poor direct agonist activity. ramauniversity.ac.in

The N-Alkyl Substituent (n-Butyl Group) : The nature of the substituent on the nitrogen atom significantly influences receptor selectivity and potency. Increasing the bulk of the N-alkyl group, such as the n-butyl group in Bamethan (B1667733), generally enhances β-adrenergic activity. ramauniversity.ac.in For comparison, Isoproterenol, with its N-isopropyl group, is a potent beta-stimulant. ramauniversity.ac.in

The p-Hydroxyphenyl Group : The hydroxyl group on the aromatic ring at the para-position is a crucial feature. For maximal activity in direct-acting sympathomimetics, hydroxyl groups on the phenyl ring are vital. uobasrah.edu.iq While catechol (3,4-dihydroxy) derivatives like norepinephrine (B1679862) are prototypical, other substitutions, such as the single 4-hydroxy group in Bamethan, are also effective. uobasrah.edu.iqnih.gov The electronic properties of substituents on the phenyl ring are believed to influence the intrinsic activity of the agonist. nih.gov

A pharmacophore model for β2-agonists generally includes a positive ionizable feature (the amine), a hydrogen-bond donor (the β-hydroxyl group), a hydrogen-bond acceptor, and aromatic ring features. nih.gov

Influence of Functional Group Modifications on Ligand-Receptor Interactions of (R)-Bamethan

The modification of functional groups on the (R)-Bamethan structure can significantly alter its binding affinity and intrinsic activity at adrenergic receptors. Structure-activity relationship (SAR) studies on phenylethanolamines provide insight into how these changes affect ligand-receptor interactions. uobasrah.edu.iqnih.gov

Aromatic Ring Modifications: The nature and position of substituents on the phenyl ring are primary determinants of a compound's intrinsic activity and receptor selectivity. nih.gov

Hydroxyl Groups : Maximal direct-acting agonist activity is typically associated with catechol (3,4-dihydroxy) substitution. uobasrah.edu.iq The single 4-hydroxy group of Bamethan provides significant activity. Studies on related compounds show that the electronic properties of the ring substituents correlate with agonist activity, with agonists having lower oxidation potentials than antagonists. nih.gov This suggests that electron-donating groups on the ring, which make the compound easier to oxidize, enhance intrinsic activity. nih.gov Replacing the catechol group with "phenol equivalents" such as hydroxymethyl or sulfonamide groups can maintain agonistic properties. nih.gov

Ethanolamine Side Chain Modifications:

α-Carbon Substitution : Introducing a substituent on the alpha-carbon of the ethylamine (B1201723) side chain generally decreases or abolishes beta-adrenergic activity. nih.gov

β-Hydroxyl Group : As mentioned, the (R)-configured hydroxyl group is crucial for potent agonist activity due to a specific stereoselective interaction with the receptor. uobasrah.edu.iq

Alkyl Group Size : Increasing the size of the N-alkyl group from hydrogen (Norepinephrine) to methyl (Epinephrine) to larger groups like isopropyl (Isoproterenol) or tert-butyl generally increases β-receptor activity. ramauniversity.ac.in The n-butyl group of Bamethan fits this pattern, contributing to its β-agonist profile. ncats.io This modification can influence selectivity; for instance, replacing an N-isopropyl group with a more directing N-tert-butyl group can enhance β2 selectivity. ramauniversity.ac.in In a study on different phenylethanolamine derivatives, modifying the N-substituent with various acetanilide (B955) moieties led to compounds with high potency and selectivity for the β3-adrenoceptor. nih.gov

The following table summarizes the general effects of functional group modifications based on SAR principles for phenylethanolamines.

| Structural Modification | General Effect on Adrenergic Activity | Rationale |

| Aromatic Ring | ||

| Removal of 4-OH group | Decreased intrinsic activity. nih.gov | Reduces electron-donating capacity and potential for hydrogen bonding. nih.gov |

| Addition of 3-OH group (to form a catechol) | Potentially increased potency. uobasrah.edu.iq | Mimics endogenous catecholamines like norepinephrine and epinephrine (B1671497). uobasrah.edu.iq |

| Side Chain | ||

| Inversion of stereochemistry at β-carbon (R to S) | Significantly reduced potency. uobasrah.edu.iq | Improper orientation for key hydrogen bond interaction with the receptor. uobasrah.edu.iq |

| Addition of α-methyl group | Decreased β-receptor activity. nih.gov | Steric hindrance at or near the receptor binding site. nih.gov |

| Nitrogen Substituent | ||

| Replacement of n-butyl with smaller alkyl (e.g., methyl) | Likely reduced β-activity, potential increase in α-activity. | Smaller N-substituents are less favorable for β-receptor interaction. |

| Replacement of n-butyl with larger/bulkier group (e.g., tert-butyl) | Potential for altered potency and/or β-receptor subtype selectivity. ramauniversity.ac.in | The size and shape of the N-substituent pocket on the receptor are key determinants of selectivity. ramauniversity.ac.in |

Conformational Analysis and Bioactive Conformations of (R)-Bamethan

The three-dimensional structure (conformation) that (R)-Bamethan adopts when it binds to the adrenergic receptor is known as its bioactive conformation. This conformation ensures the optimal spatial arrangement of its key pharmacophoric features for effective receptor interaction. researchgate.netauremn.org.br

For phenylethanolamine agonists, the conformation is largely defined by the torsion angles of the flexible side chain. The key dihedral angles determine the relative positions of the aromatic ring, the β-hydroxyl group, and the protonated amine. Theoretical calculations and studies on related ligands suggest that the side chain of phenethylamines often binds in an out-of-the-plane conformation. mdpi.com

The bioactive conformation of a β-agonist like (R)-Bamethan is believed to place the following groups in specific orientations to interact with complementary amino acid residues in the receptor's binding pocket:

The Protonated Amine : Forms a crucial ionic bond with a conserved aspartate residue (e.g., Asp113 in the human β2-receptor).

The β-Hydroxyl Group : Forms hydrogen bonds with serine residues (e.g., Ser204 and Ser207 in the human β2-receptor). The (R)-stereochemistry is essential for this interaction.

The p-Hydroxyphenyl Ring : Engages in hydrogen bonding, likely with a serine residue (e.g., Ser203 in the β2-receptor), and fits into an aromatic pocket.

Synthetic Methodologies for R Bamethan and Its Chiral Intermediates

Asymmetric Synthesis Approaches for (R)-Bamethan

Asymmetric synthesis aims to create a specific stereoisomer directly from a prochiral substrate by using a chiral catalyst or reagent. openstax.org This approach is often more efficient than resolution methods as it avoids the loss of 50% of the material as the undesired enantiomer.

Modern synthetic routes to (R)-Bamethan frequently employ the asymmetric reduction of a prochiral ketone intermediate, such as 4-hydroxy-α-(butylamino)acetophenone. A prominent example is the use of oxazaborolidine-catalyzed reductions, like the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.org This method has been reported to achieve high enantiomeric excess (ee), often greater than 98%, by using a chiral catalyst to control the stereochemical outcome of the hydride transfer to the ketone. vulcanchem.com

Another powerful strategy in asymmetric synthesis involves the catalytic asymmetric nitroaldol (Henry) reaction. While detailed for the synthesis of the related catecholamine (R)-arbutamine, this methodology highlights a viable pathway for constructing the chiral β-amino alcohol moiety. clockss.org This reaction uses a heterobimetallic asymmetric catalyst that functions as both a Lewis acid and a Brønsted base, promoting the enantioselective addition of a nitroalkane to an aldehyde. clockss.org Subsequent reduction of the nitro group yields the target amino alcohol structure. The development of such catalytic systems is a significant focus of research, aiming to provide versatile and highly selective routes to chiral compounds. nih.govresearchgate.net

Table 1: Asymmetric Synthesis Methods for Chiral β-Amino Alcohols

| Method | Catalyst/Reagent Type | Key Intermediate | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Ketone Reduction | Evans' Oxazaborolidine (CBS Catalyst) | Prochiral Ketone | >98% vulcanchem.com |

| Asymmetric Nitroaldol Reaction | Heterobimetallic Asymmetric Catalyst (e.g., LnLB) | Aldehyde + Nitroalkane | Up to 92% (for related compounds) clockss.org |

Chiral Pool Strategies for Bamethan (B1667733) Synthesis

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.orgmdpi.com This strategy leverages the inherent chirality of molecules from nature, such as amino acids, sugars, or terpenes, to build more complex chiral targets, thereby avoiding the need to create the chiral center from scratch. wikipedia.org

For β-amino alcohols structurally similar to Bamethan, a chiral pool approach is a feasible synthetic option. For instance, the synthesis of (R)-arbutamine has been accomplished starting from (R)-norepinephrine, a naturally occurring chiral amine. clockss.org This strategy involves using the existing stereocenter of the starting material and modifying the rest of the molecule to arrive at the final product. A similar approach could be envisioned for (R)-Bamethan, potentially starting from a related chiral precursor and introducing the n-butyl group via reductive amination or other N-alkylation methods. The key advantage of this method is the transfer of stereochemistry from the starting material to the product, often with high fidelity. ethz.ch

Stereoselective Reaction Development for (R)-Bamethan

The development of specific stereoselective reactions is fundamental to the synthesis of single-enantiomer drugs like (R)-Bamethan. ethz.chlibguides.com These reactions preferentially form one stereoisomer over others.

A key stereoselective reaction for synthesizing (R)-Bamethan is the asymmetric reduction of a prochiral ketone . The Corey-Itsuno reduction, also known as the CBS reduction, is a well-established and powerful method for this transformation. wikipedia.org The reaction employs a chiral oxazaborolidine catalyst which coordinates with the borane (B79455) reducing agent and the ketone substrate. This ternary complex creates a rigid, chiral environment that directs the hydride delivery to one specific face of the carbonyl group, leading to the formation of the corresponding alcohol with high enantioselectivity. wikipedia.org The predictability and high selectivity of the CBS reduction have made it a valuable tool in both academic and industrial synthesis. wikipedia.org

Another important class of stereoselective reactions is asymmetric hydrogenation . nih.gov Catalytic asymmetric hydrogenation uses transition metal complexes with chiral ligands to reduce prochiral olefins, ketones, or imines. While specific applications to Bamethan synthesis are not detailed in the provided context, this technology is widely used in pharmaceutical manufacturing to produce chiral alcohols and amines with excellent enantiomeric purity. nih.gov

Resolution of Racemic Bamethan Mixtures

Resolution is a classical yet effective method for obtaining enantiomerically pure compounds. It involves the synthesis of a racemic mixture, followed by the separation of the enantiomers. youtube.com

Chromatographic Methods Chiral chromatography is a widely used technique for separating enantiomers. Racemic Bamethan can be resolved using columns packed with a chiral stationary phase (CSP). vulcanchem.compatsnap.com The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. For ionizable compounds like Bamethan, chiral ion exchangers have also been shown to be effective. patsnap.com

Capillary Electrophoresis (CE) A specialized resolution technique involves the use of chiral selectors in capillary electrophoresis. The macrocyclic antibiotic rifamycin (B1679328) B has been successfully used as a chiral selector to resolve racemic Bamethan. nih.govmedkoo.com In this method, rifamycin B forms transient diastereomeric complexes with the Bamethan enantiomers, which have different electrophoretic mobilities, enabling their separation. nih.gov

Biocatalytic Resolution Kinetic resolution using enzymes offers a highly selective method for separating enantiomers. interesjournals.org This approach utilizes the stereospecificity of enzymes, which catalyze a reaction on only one of the two enantiomers in a racemic mixture at a much faster rate. frontiersin.org For example, an amine dehydrogenase could selectively oxidize the (S)-enantiomer, leaving the desired (R)-Bamethan unreacted and in high enantiomeric purity. mdpi.com This method is valued for its high selectivity and environmentally friendly reaction conditions. interesjournals.orgfrontiersin.org

Table 2: Comparison of Resolution Methods for Racemic Bamethan

| Method | Technique/Principle | Chiral Selector/Agent | Key Advantage |

|---|---|---|---|

| Chiral Chromatography | Differential interaction with a Chiral Stationary Phase (CSP) | Various CSPs, Chiral Ion Exchangers patsnap.com | Broad applicability and scalability vulcanchem.com |

| Capillary Electrophoresis | Formation of transient diastereomeric complexes | Rifamycin B nih.govmedkoo.com | High separation efficiency and selectivity nih.gov |

| Biocatalytic Resolution | Enantioselective enzymatic reaction (Kinetic Resolution) | Enzymes (e.g., Dehydrogenases, Lipases) interesjournals.orgmdpi.com | High enantioselectivity and mild conditions mdpi.com |

Preclinical Pharmacodynamics of R Bamethan

In Vitro Cellular Models for Efficacy Assessment of (R)-Bamethan

In vitro cellular models are crucial for the initial efficacy screening and mechanistic studies of (R)-Bamethan. nih.gov These models allow for controlled experiments on cellular and molecular levels, providing insights into how the compound interacts with specific biological targets. nih.gov

(R)-Bamethan, as an adrenergic agonist, is primarily evaluated for its ability to activate adrenergic receptors. patsnap.comncats.io Cell-based assays are employed to quantify the interaction of (R)-Bamethan with these receptors and the subsequent cellular response. These assays are essential for determining the compound's potency and selectivity.

Commonly used techniques include radioligand binding assays and functional assays that measure downstream signaling pathways. sci-hub.se Radioligand binding assays directly measure the affinity of (R)-Bamethan for specific receptor subtypes (e.g., β1, β2, α-adrenergic receptors). sci-hub.se Functional assays, such as those measuring cyclic adenosine (B11128) monophosphate (cAMP) levels, provide data on the physiological response triggered by receptor activation. frontiersin.org G protein-coupled receptor (GPCR) activation is a key focus, as adrenergic receptors belong to this family. nih.gov

Table 1: Representative Data from In Vitro Receptor Activation Assays for a β-Adrenergic Agonist This table presents illustrative data typical for a compound in the same class as (R)-Bamethan, as specific data for (R)-Bamethan is not publicly available. The data demonstrates how receptor binding affinity (Ki) and functional potency (EC50) are determined.

| Assay Type | Receptor Subtype | Parameter | Value |

| Radioligand Binding | β1-Adrenergic | Ki (nM) | 150 |

| Radioligand Binding | β2-Adrenergic | Ki (nM) | 25 |

| Radioligand Binding | α1-Adrenergic | Ki (nM) | >1000 |

| Functional Assay (cAMP) | β2-Adrenergic | EC50 (nM) | 45 |

| Functional Assay (cAMP) | β1-Adrenergic | EC50 (nM) | 250 |

Data is hypothetical and for illustrative purposes.

The primary therapeutic effect of Bamethan (B1667733) is vasodilation, which results from the relaxation of vascular smooth muscle. patsnap.compatsnap.com Functional assays using isolated smooth muscle tissues are critical for assessing the direct relaxant effects of (R)-Bamethan. These experiments often utilize organ bath systems where tissues such as aortic rings or ureteral smooth muscle are suspended and their contractions and relaxations are measured isometrically. nih.govnih.govdmt.dk

In these assays, the tissue is typically pre-contracted with an agent like potassium chloride or phenylephrine, and then cumulative concentrations of (R)-Bamethan are added to determine its relaxant potency (IC50). nih.govresearchgate.net Such studies confirm the compound's functional effect on the target tissue and can help elucidate the involvement of different receptor pathways by using specific antagonists. dmt.dk

Table 2: Representative Data from an Isolated Rabbit Aortic Strip Relaxation Assay This table shows example data for the smooth muscle relaxant effect of a β-agonist, illustrating the dose-dependent response. Specific experimental data for (R)-Bamethan is not available.

| Pre-contraction Agent | Test Compound Concentration (µM) | % Relaxation (Mean ± SEM) |

| Phenylephrine (1 µM) | 0.01 | 15.2 ± 2.1 |

| Phenylephrine (1 µM) | 0.1 | 45.8 ± 3.5 |

| Phenylephrine (1 µM) | 1 | 85.3 ± 4.2 |

| Phenylephrine (1 µM) | 10 | 98.1 ± 1.9 |

Data is hypothetical and for illustrative purposes. SEM: Standard Error of the Mean.

High-throughput screening (HTS) is a key technology in drug discovery used to rapidly test thousands of chemical compounds for a specific biological activity. nih.govdrugtargetreview.com For (R)-Bamethan, HTS methodologies would be employed to screen libraries of analogous compounds to identify new molecules with improved potency, selectivity, or pharmacokinetic properties. researchgate.net

These screens typically use cell-based assays formatted for automation, such as fluorescence or luminescence-based reporter gene assays that detect receptor activation. drugtargetreview.comnih.gov For instance, a cell line expressing a specific adrenergic receptor subtype linked to a reporter gene (e.g., luciferase) could be used. An active analogue of (R)-Bamethan would bind to the receptor, trigger the signaling cascade, and produce a measurable light signal. researchgate.net This allows for the efficient identification of promising "hit" compounds for further development. nih.gov

In Vivo Preclinical Pharmacodynamic Models of (R)-Bamethan

To investigate the vascular effects of (R)-Bamethan, various animal models are utilized. Rodents, such as spontaneously hypertensive rats (SHR), are common models for studying effects on blood pressure. umb.edu.pl Larger animal models, including pigs, dogs, and rabbits, are often used in cardiovascular research because their cardiovascular physiology is more analogous to humans. researchgate.netopenurologyandnephrologyjournal.comemkatech.comnih.gov

In these models, the administration of (R)-Bamethan allows for the measurement of key hemodynamic parameters such as systemic blood pressure, heart rate, and regional blood flow. umb.edu.pl These studies can confirm the vasodilatory effects observed in vitro and provide crucial information about the compound's in vivo efficacy. For example, models of peripheral artery disease can be used to assess whether (R)-Bamethan improves blood flow to ischemic limbs. patsnap.com

Table 3: Representative Data from a Spontaneously Hypertensive Rat (SHR) Model This table illustrates the potential effects of a vasodilator like (R)-Bamethan on blood pressure in a relevant animal model. Specific data for (R)-Bamethan is not publicly available.

| Treatment Group | Dose (mg/kg) | Change in Mean Arterial Pressure (mmHg) |

| Vehicle Control | - | -1.5 ± 2.3 |

| (R)-Bamethan | 1 | -10.8 ± 3.1 |

| (R)-Bamethan | 5 | -25.4 ± 4.5 |

| (R)-Bamethan | 10 | -40.2 ± 5.2 |

Data is hypothetical and for illustrative purposes.

Biomarkers are measurable indicators that can reflect a pharmacodynamic response to a drug. altex.org In the preclinical evaluation of (R)-Bamethan, biomarkers are used to track the biological effects of the compound in vivo. nih.gov These can range from molecular markers in blood or tissue to physiological or imaging-based readouts. synapcell.comamericanpharmaceuticalreview.com

For a vasodilator like (R)-Bamethan, relevant biomarkers could include plasma levels of signaling molecules (e.g., catecholamines), changes in gene or protein expression in vascular tissue, or functional imaging metrics. altex.org For example, advanced imaging techniques like positron emission tomography (PET) could be used to non-invasively assess changes in blood flow or receptor occupancy in response to the drug. americanpharmaceuticalreview.com Identifying and quantifying these biomarkers helps to establish a clear link between drug administration and its therapeutic effect, which is critical for translation to clinical studies. nih.govnih.gov

Table 4: Potential Preclinical Biomarkers for (R)-Bamethan This table lists potential biomarkers that could be monitored in preclinical studies to assess the pharmacodynamic effects of (R)-Bamethan.

| Biomarker Category | Specific Biomarker | Method of Quantification | Rationale |

| Plasma | Cyclic GMP (cGMP) | ELISA | Secondary messenger in vasodilation pathway |

| Tissue (Vascular) | eNOS phosphorylation | Western Blot | Key enzyme in nitric oxide production |

| Imaging | Regional Blood Flow | PET Scan | Direct measure of vasodilation |

| Physiological | Heart Rate | Telemetry | Assesses systemic cardiovascular response |

This table is illustrative of the types of biomarkers that would be relevant for this class of compound.

Preclinical Pharmacokinetics of R Bamethan

In Vitro Pharmacokinetic Studies of (R)-Bamethan

In vitro pharmacokinetic studies are crucial in early drug development to predict a compound's behavior in a living organism. These studies provide initial insights into the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate like (R)-Bamethan.

Membrane Permeability and Cell-Based Absorption Models

The ability of a drug to pass through biological membranes is a critical determinant of its oral bioavailability. Cell-based models, such as Caco-2 and Madin-Darby canine kidney (MDCK) cells, are widely used to predict the intestinal permeability of drug candidates. nih.govresearchgate.net These models help to understand whether a drug is likely to be well-absorbed when taken orally. nih.gov The permeability of a drug is often expressed as an apparent permeability coefficient (Papp). permeapad.com The passive diffusion of a drug across cell membranes is a key factor in its absorption. nih.gov

For (R)-Bamethan, its physicochemical properties, including its lipophilicity and molecular size, will influence its ability to cross these cell layers. While specific data on (R)-Bamethan's permeability in these models is not detailed in the provided search results, the general principles of these assays are well-established.

Table 1: Common In Vitro Models for Permeability Assessment

| Model System | Description | Information Gained |

| Caco-2 Cells | Human colon adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes. | Predicts human intestinal permeability and can identify compounds that are substrates for efflux transporters. nih.govdiva-portal.org |

| MDCK Cells | Madin-Darby canine kidney epithelial cells that form tight monolayers. | Often used for rapid permeability screening and to identify substrates of P-glycoprotein (P-gp). |

| PAMPA | Parallel Artificial Membrane Permeability Assay. A non-cell-based assay that uses a lipid-infused artificial membrane. | Provides a high-throughput method to assess passive membrane permeability. mdpi.com |

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001), significantly impacts its pharmacokinetic and pharmacodynamic properties. researchgate.netwikipedia.org Only the unbound (free) fraction of a drug is pharmacologically active and available to be metabolized and excreted. wikipedia.org High plasma protein binding can act as a reservoir, prolonging the drug's half-life. wikipedia.org Techniques like equilibrium dialysis and ultrafiltration are commonly used to determine the percentage of a drug that is bound to plasma proteins. researchgate.net

(R)-Bamethan, as a basic drug, is likely to bind to alpha-1-acid glycoprotein. wikipedia.orgnih.gov The degree of binding can vary between individuals and across different preclinical species. nih.gov While specific binding percentages for (R)-Bamethan were not found, understanding this characteristic is vital for predicting its distribution and clearance.

Table 2: Key Aspects of Plasma Protein Binding

| Parameter | Description | Significance |

| Fraction Unbound (fu) | The fraction of the drug in plasma that is not bound to proteins. | The active portion of the drug available for therapeutic effect and elimination. wikipedia.org |

| Binding Proteins | Primarily albumin for acidic and neutral drugs, and alpha-1-acid glycoprotein for basic drugs. wikipedia.orgnih.gov | The concentration of these proteins can affect the extent of drug binding. |

| Reversibility | Drug-protein binding is typically a reversible process. | An equilibrium exists between the bound and unbound drug. wikipedia.org |

Red Blood Cell Partitioning

For compounds that significantly partition into RBCs, pharmacokinetic parameters based solely on plasma concentrations can be misleading. evotec.combioivt.com While no specific data on the RBC partitioning of (R)-Bamethan was identified, this parameter is a key component of a comprehensive preclinical pharmacokinetic profile.

In Vitro Metabolic Stability and Metabolite Identification Pathways

The metabolic stability of a compound provides an indication of its susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver. srce.hrnih.gov In vitro systems such as liver microsomes and hepatocytes are used to determine the rate of metabolism, often expressed as the in vitro half-life (t1/2) and intrinsic clearance (CLint). srce.hrnih.gov These studies help predict the in vivo hepatic clearance and oral bioavailability of a drug. nih.gov

For (R)-Bamethan, it is known to undergo hepatic sulfation and glucuronidation. vulcanchem.com The cytochrome P450 enzyme CYP2D6 is involved in its N-dealkylation to form an inactive metabolite, 4-hydroxyphenylethanolamine. vulcanchem.com Identifying the metabolic pathways and the enzymes involved is crucial for understanding potential drug-drug interactions. nih.govbioivt.com

Table 3: Common In Vitro Systems for Metabolic Stability Studies

| System | Description | Primary Use |

| Liver Microsomes | Subcellular fractions containing phase I (e.g., CYP450) and some phase II enzymes. | Assessing phase I metabolic stability and identifying metabolites. srce.hr |

| Hepatocytes | Intact liver cells containing both phase I and phase II enzymes. | Provide a more complete picture of hepatic metabolism. srce.hr |

| Recombinant Enzymes | Individual drug-metabolizing enzymes expressed in a cellular system. | Identifying the specific enzymes responsible for a drug's metabolism. |

In Vivo Pharmacokinetic Assessment of (R)-Bamethan in Preclinical Species

In vivo pharmacokinetic studies in animals are essential to understand how a drug is absorbed, distributed, metabolized, and excreted in a whole organism. youtube.com These studies provide critical data for predicting human pharmacokinetics and for designing safe and effective dosing regimens for clinical trials. frontiersin.orgnih.gov

Absorption and Distribution Profiles

Following administration, the absorption profile of a drug describes the rate and extent to which it enters the systemic circulation. For orally administered drugs, this involves crossing the gastrointestinal tract. nih.gov Studies have shown that racemic bamethan (B1667733) is completely absorbed after oral administration. nih.gov A study on ³H-labeled d,l-bamethan demonstrated that after oral ingestion, peak serum levels are observed at 30 minutes. nih.gov

The distribution profile describes how a drug disseminates from the bloodstream into various tissues and organs. youtube.com This is influenced by factors such as blood flow, tissue permeability, and binding to plasma and tissue components. While specific tissue distribution data for (R)-Bamethan is not available in the provided search results, its physicochemical properties will govern its access to different body compartments.

Systemic Exposure Analysis

Detailed analyses of systemic exposure for (R)-Bamethan in common preclinical animal models such as rats, dogs, or monkeys, including key parameters like the area under the plasma concentration-time curve (AUC) and maximum concentration (Cmax), have not been reported in the reviewed literature.

However, pharmacokinetic studies on 3H-labeled racemic d,l-Bamethan in humans provide some context on its general exposure profile following administration. These human studies indicate that after oral ingestion, peak serum levels are observed at 30 minutes. The biological half-life is reported to be 2.5 hours. It is noted that the compound undergoes considerable first-pass metabolism, with a calculated bioavailability of 75%. vulcanchem.com

Table 1: Human Pharmacokinetic Parameters for d,l-Bamethan Note: The following data is derived from human studies on the racemic mixture and is provided for context, as specific preclinical animal data is unavailable.

| Parameter | Value | Reference |

|---|---|---|

| Bioavailability (F) | 75% | vulcanchem.com |

| Time to Peak Plasma Concentration (Tmax) | 30 minutes | vulcanchem.com |

| Biological Half-life (t½) | 2.5 hours | vulcanchem.com |

Excretion Pathways

The elimination of (R)-Bamethan involves metabolic transformation and subsequent excretion. Human studies with radiolabeled d,l-Bamethan have shown that the compound and its metabolites are excreted in the urine. medkoo.com Following intravenous injection in humans, 40% of the dose is excreted unchanged in the urine, while this figure is 30% after oral administration. medkoo.com

Metabolic processes are a key component of its clearance. The primary metabolic pathways reported include hepatic sulfation and glucuronidation. vulcanchem.com In a specific preclinical investigation, the glucuronidation of bamethan was observed in isolated rat intestinal epithelial cells. medkoo.com Another metabolic route is N-dealkylation, mediated by the Cytochrome P450 2D6 (CYP2D6) enzyme, which results in the formation of an inactive metabolite, 4-hydroxyphenylethanolamine. vulcanchem.com The sulfate (B86663) conjugate of (R)-Bamethan reportedly accounts for 60% of the excreted metabolites. vulcanchem.com

Interspecies Pharmacokinetic Comparisons

A formal interspecies pharmacokinetic comparison for (R)-Bamethan cannot be constructed due to the absence of published data from multiple animal species. Such a comparison would require systemic exposure parameters (e.g., clearance, volume of distribution, AUC) from at least two or more preclinical species (e.g., rat, dog, monkey) alongside human data to assess how the pharmacokinetics scale across species.

The available information is limited to isolated data points in single species. For instance, the glucuronidation of bamethan has been identified in vitro using rat intestinal cells. medkoo.com Additionally, acute toxicity studies have established the median lethal dose (LD50) in rats as 320 mg/kg for the oral route and 45 mg/kg for the intravenous route. vulcanchem.com However, these isolated findings are insufficient for a comparative analysis of drug disposition across different species.

Computational and Biophysical Approaches in R Bamethan Research

Molecular Docking and Dynamics Simulations for (R)-Bamethan Ligand-Receptor Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as (R)-Bamethan, and its biological target. nih.gov For (R)-Bamethan, the primary target is the beta-2 adrenergic receptor (β2AR), a G-protein-coupled receptor (GPCR) crucial for regulating smooth muscle tone. nih.govmdpi.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov In a hypothetical docking study of (R)-Bamethan, the compound would be placed into the binding site of a β2AR crystal structure. The simulation would calculate the most favorable binding pose based on scoring functions that estimate the binding free energy. Key interactions would likely involve the phenylethanolamine core of (R)-Bamethan with specific amino acid residues in the β2AR binding pocket. For related beta-agonists, critical interactions include hydrogen bonds with residues like Ser207 and Asp113, and interactions with Asn312. nih.govacs.orgplos.org

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.govnih.gov Following docking, an MD simulation would be run to assess the stability of the predicted binding pose of (R)-Bamethan within the β2AR. nih.gov This technique simulates the movements of atoms in the complex, providing a view of the conformational changes and the persistence of key intermolecular interactions, such as hydrogen bonds, that stabilize the complex. uwec.edu The stability of the complex is often evaluated by monitoring metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation period.

| Parameter | Description | Example Value/Observation |

|---|---|---|

| Binding Energy (Docking Score) | Estimated free energy of binding from the docking simulation; a more negative value indicates a stronger predicted interaction. | -8.5 kcal/mol |

| Key Interacting Residues | Specific amino acids in the β2AR active site predicted to form significant bonds (e.g., hydrogen, ionic) with (R)-Bamethan. | Asp113, Ser207, Asn312 |

| Root-Mean-Square Deviation (RMSD) | A measure of the average change in displacement of atoms for the ligand and receptor backbone during the MD simulation, indicating stability. | < 2 Å (indicating a stable binding pose) |

| Hydrogen Bond Occupancy | The percentage of simulation time that specific hydrogen bonds between the ligand and receptor are maintained. | (R)-Bamethan-Asp113: > 90% |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of (R)-Bamethan

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. uwec.edurutgers.edu These models are essential for optimizing lead compounds and predicting the activity of newly designed molecules. nih.govmdpi.com

A QSAR model for (R)-Bamethan would require a dataset of structurally similar compounds (e.g., other phenylethanolamine derivatives) with experimentally measured biological activities, such as their potency as vasodilators or their binding affinity to the β2AR. mdpi.com The process involves:

Calculating Molecular Descriptors: For each compound in the series, various numerical descriptors representing physicochemical properties (e.g., lipophilicity (AlogP), polar surface area), electronic properties, and topological features are calculated. mdpi.comebi.ac.uk

Model Development: A mathematical equation is generated using statistical techniques like multiple linear regression to create a model that quantitatively links the descriptors to the biological activity. mdpi.com

Validation: The model's predictive power is rigorously tested using internal and external validation methods to ensure it is robust and not a result of chance correlation. nih.gov

A QSPR model would similarly be used to predict key physicochemical properties that influence a drug's pharmacokinetic profile, such as aqueous solubility or membrane permeability. dtic.mil Such models are valuable for early-stage screening of drug candidates to identify potential liabilities before synthesis. nih.gov

| Descriptor Class | Specific Descriptor | Property Represented |

|---|---|---|

| Physicochemical | AlogP | Lipophilicity / Hydrophobicity |

| Polar Surface Area (PSA) | Molecular polarity and hydrogen bonding potential | |

| Molecular Weight (MW) | Size of the molecule | |

| Electronic | Dipole Moment | Overall polarity and charge distribution |

| pKa | Ionization state at physiological pH | |

| Topological | Number of Rotatable Bonds | Molecular flexibility |

| Topological Diameter | Molecular compactness and shape |

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Preclinical Systems for (R)-Bamethan

Pharmacokinetic-Pharmacodynamic (PK/PD) modeling is a mathematical approach that integrates PK (what the body does to the drug) and PD (what the drug does to the body) to describe the relationship between dose, exposure, and therapeutic effect over time. wikipedia.org This tool is critical in preclinical development to understand a drug's behavior in vivo and to help predict effective dosing regimens in humans. mathworks.com

For (R)-Bamethan in a preclinical setting (e.g., in rodent models), a PK/PD study would involve administering the compound and measuring both its concentration in plasma over time (PK) and a corresponding physiological response, such as a decrease in blood pressure or an increase in heart rate (PD). conicet.gov.ar

The PK/PD model typically consists of two linked components:

A Pharmacokinetic Model: This describes the time course of (R)-Bamethan's concentration in the body, defined by parameters such as absorption rate, clearance (CL), and volume of distribution (Vd).

A Pharmacodynamic Model: This links the plasma concentration to the observed effect. A common model is the Emax model, which describes a sigmoidal relationship where the effect increases with concentration until it reaches a maximum effect (Emax). wikipedia.org The EC50 parameter represents the concentration at which 50% of the maximum effect is observed.

By integrating these components, PK/PD modeling can help elucidate the concentration-effect relationship, predict the onset and duration of action, and support the rational design of further studies. nih.gov

| Parameter | Symbol | Description |

|---|---|---|

| Pharmacokinetic (PK) Parameters | ||

| Clearance | CL | The volume of plasma cleared of the drug per unit time. |

| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Half-life | t½ | The time required for the drug concentration to decrease by half. |

| Pharmacodynamic (PD) Parameters | ||

| Maximum Effect | Emax | The maximal possible physiological response that can be produced by the drug. |

| Effective Concentration 50% | EC50 | The plasma concentration of the drug that produces 50% of the maximum effect. |

| Hill Coefficient | n | A parameter that describes the steepness of the concentration-response curve. |

Cellular Pharmacokinetics Modeling of (R)-Bamethan

Cellular pharmacokinetic modeling focuses on the kinetics of a drug at the subcellular level, describing its journey into and within the target cells. This approach provides a more mechanistic understanding than systemic PK by quantifying drug concentrations at the site of action—in the case of (R)-Bamethan, within the smooth muscle cells where β2ARs are located.

These models, often developed as part of a larger Physiologically Based Pharmacokinetic (PBPK) framework, simulate the processes governing intracellular drug exposure. frontiersin.orgmdpi.com For (R)-Bamethan, a cellular PK model would incorporate:

Cellular Uptake and Efflux: The rates at which (R)-Bamethan crosses the cell membrane, either by passive diffusion or via membrane transporters.

Intracellular Binding: Binding to its target receptor (β2AR) as well as non-specific binding to other cellular components.

Metabolism: Intracellular enzymatic degradation, if any.

Data to build these models are derived from in vitro experiments using cell cultures (e.g., hepatocytes or smooth muscle cells), which provide measurements of cellular uptake rates and intracellular concentrations. nih.gov The ultimate goal is to predict the unbound intracellular concentration of (R)-Bamethan, which is the concentration that is free to interact with its receptor and elicit a pharmacological response. nih.gov This information is critical for translating in vitro potency to in vivo efficacy.

| Model Component | Description | Required Input Data (from in vitro assays) |

|---|---|---|

| Membrane Transport | Simulation of the drug moving across the cell membrane. | Passive permeability coefficient (Papp); Kinetics of any active transporters (Vmax, Km). |

| Intracellular Distribution | Modeling of drug binding to target receptors and other macromolecules. | Receptor density (Bmax); Binding affinity (Kd); Fraction unbound in cytosol. |

| Cellular Elimination | Simulation of drug metabolism within the cell. | Intrinsic metabolic clearance rate in cell systems (e.g., hepatocytes). |

| Model Output | Prediction of total and unbound intracellular drug concentrations over time. |

Analytical Research Methodologies for R Bamethan

Chromatographic Techniques for Enantiomeric Separation and Purity of Bamethan (B1667733)

The separation of enantiomers is a fundamental challenge in the analysis of chiral drugs like Bamethan. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is considered the gold standard for this purpose. nih.gov These methods are crucial for determining the enantiomeric purity of (R)-Bamethan, ensuring that the final product is free from its potentially differently acting (S)-enantiomer.

Chiral Stationary Phases (CSPs):

The mechanism of separation on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. nih.govcsfarmacie.cz The differential stability of these complexes leads to different retention times, allowing for their separation. csfarmacie.cz Cyclodextrin-based CSPs are widely used due to their ability to form inclusion complexes with a variety of molecules. nih.gov For instance, a phenylcarbamated β-cyclodextrin column (Chiral CD-Ph) has demonstrated utility in separating various chiral compounds. nih.gov The choice of mobile phase is also critical, as it can influence the interaction between the analyte and the CSP. nih.gov

Hydrophilic Interaction Chromatography (HILIC):

HILIC is another valuable technique, particularly for polar compounds that show little retention on traditional reversed-phase columns. researchgate.netresearchgate.net HILIC can be a powerful tool for the analysis of Bamethan and its metabolites. researchgate.netwaters.comwaters.com

Gas Chromatography (GC):

Gas chromatography, when used with chiral stationary phases, is another method for separating enantiomers. nih.gov This technique relies on the volatility of the analyte or its derivatives.

Key Chromatographic Parameters:

The success of a chiral separation is evaluated based on several parameters:

Retention Factor (k): A measure of the time a compound is retained on the column.

Selectivity (α): The ratio of the retention factors of the two enantiomers, indicating the degree of separation. An α value greater than 1 is necessary for separation.

Resolution (Rs): A quantitative measure of the degree of separation between two chromatographic peaks. A resolution of 1.5 or greater is generally considered to indicate baseline separation. nih.gov

| Parameter | Description | Typical Value |

|---|---|---|

| Retention Factor (k) | Measure of the retention of an analyte. | k1 (first eluting enantiomer), k2 (second eluting enantiomer) |

| Selectivity (α) | Ratio of retention factors (k2/k1). | > 1.0 |

| Resolution (Rs) | Degree of separation between two peaks. | ≥ 1.5 for baseline separation |

Spectroscopic Characterization Methods for Bamethan Stereoisomers

Spectroscopic techniques are indispensable for elucidating the structural and stereochemical properties of Bamethan enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for determining the chemical structure of Bamethan. lgcstandards.comchegg.com While standard NMR spectra of enantiomers are identical, the use of chiral shift reagents can induce chemical shift differences between the enantiomers, allowing for their differentiation and quantification. The expected peaks and their chemical shifts in the ¹H and ¹³C NMR spectra provide a fingerprint of the molecule's structure. chegg.com

Infrared (IR) Spectroscopy:

IR spectroscopy provides information about the functional groups present in a molecule. chegg.com The IR spectrum of Bamethan would show characteristic absorption bands for its hydroxyl, amine, and aromatic groups.

Circular Dichroism (CD) Spectroscopy:

Circular dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light. wikipedia.org This technique is exquisitely sensitive to the three-dimensional structure of chiral molecules and is therefore ideal for characterizing Bamethan stereoisomers. nih.gov The (R)- and (S)-enantiomers of a chiral molecule will produce mirror-image CD spectra. nih.govresearchgate.net The sign and magnitude of the Cotton effect in the CD spectrum can be used to determine the absolute configuration and enantiomeric purity of Bamethan. nih.gov For many chiral drugs, the (R)-enantiomer exhibits a positive Cotton effect, while the (S)-enantiomer shows a negative one. nih.gov

| Technique | Information Provided | Application to (R)-Bamethan |

|---|---|---|

| NMR Spectroscopy | Chemical structure and connectivity of atoms. lgcstandards.comchegg.com | Confirmation of the molecular structure. With chiral auxiliaries, can differentiate enantiomers. |

| IR Spectroscopy | Presence of functional groups. chegg.com | Identification of hydroxyl, amine, and aromatic moieties. |

| Circular Dichroism (CD) | Stereochemical information (absolute configuration and enantiomeric purity). nih.gov | Distinguishes between (R)- and (S)-Bamethan based on their differential absorption of circularly polarized light. nih.gov |

Mass Spectrometry-Based Quantification of Bamethan in Biological Matrices (Research Applications)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the cornerstone for the quantitative analysis of drugs and their metabolites in complex biological matrices such as plasma and urine. researchgate.netjcami.eucapes.gov.brmdpi.comesmed.orgnih.govnih.govfda.gov.twnih.govnih.gov This high sensitivity and selectivity make it invaluable for pharmacokinetic studies. nih.govnih.gov

Sample Preparation:

Prior to analysis, biological samples typically undergo a preparation step to remove interferences and concentrate the analyte. nih.gov Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). jcami.euesmed.org

LC-MS/MS Method:

In a typical LC-MS/MS method, the sample is first separated by liquid chromatography. The eluent is then introduced into the mass spectrometer, where the analyte is ionized, typically using electrospray ionization (ESI). mdpi.comspectrabase.com The precursor ion corresponding to Bamethan is selected and fragmented, and specific product ions are monitored for quantification. nih.govspectrabase.com The use of a deuterated internal standard can improve the accuracy and precision of the method. jcami.eu

Method Validation:

A quantitative bioanalytical method must be rigorously validated to ensure its reliability. researchgate.netnih.govnih.gov Key validation parameters include:

Linearity: The range over which the instrument response is proportional to the analyte concentration. researchgate.net

Accuracy and Precision: The closeness of measured values to the true value and the reproducibility of the measurements, respectively. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. researchgate.netjcami.eu

Recovery: The efficiency of the extraction process. researchgate.net

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. researchgate.net

| Parameter | Typical Range/Value | Reference |

|---|---|---|

| Linearity Range | e.g., 1-1000 ng/mL | researchgate.net |

| Precision (CV%) | <15% | researchgate.net |

| Accuracy (RE%) | ±15% | researchgate.net |

| LOD | e.g., 0.5 ng/mL | researchgate.net |

| LOQ | e.g., 1 ng/mL | researchgate.net |

Advanced Bioanalytical Techniques for In Vitro Studies of Bamethan

In vitro studies are essential for understanding the metabolic fate and potential biological activity of (R)-Bamethan. nih.govselvita.com Advanced bioanalytical techniques are employed to analyze the outcomes of these experiments. nih.govfederation.edu.au

In Vitro Metabolism Models:

To study the metabolism of Bamethan, various in vitro systems can be used, including:

Liver Microsomes: These contain the major drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. selvita.com

S9 Fraction: This is the supernatant from a liver homogenate centrifuged at 9000g and contains both microsomal and cytosolic enzymes. selvita.com

Hepatocytes: These are intact liver cells and provide a more complete picture of drug metabolism as they contain both Phase I and Phase II enzymes. selvita.com

The disappearance of the parent compound (Bamethan) over time is monitored by LC-MS to determine its metabolic stability. selvita.com

Cell-Based Assays:

Cell-based assays are powerful tools for investigating the biological effects of (R)-Bamethan at the cellular level. bmglabtech.comsigmaaldrich.com These assays can be used to assess a wide range of cellular processes, including:

Cell Viability and Proliferation: To determine if (R)-Bamethan has any cytotoxic effects. sigmaaldrich.compromega.com

Receptor Binding and Functional Assays: To investigate the interaction of (R)-Bamethan with its target receptors and the subsequent cellular response.

Transporter Assays: To study how (R)-Bamethan is transported across cell membranes. frontiersin.org

The results of these assays are often measured using fluorescence, luminescence, or colorimetric readouts. promega.comfrontiersin.org

| Technique/Model | Purpose | Analytical Readout |

|---|---|---|

| Liver Microsomes/S9/Hepatocytes | Investigate metabolic stability and identify metabolites. selvita.com | LC-MS/MS |

| Cell Viability Assays | Assess cytotoxicity. sigmaaldrich.compromega.com | Fluorescence, Luminescence, Colorimetry promega.com |

| Receptor Binding Assays | Quantify interaction with target receptors. | Radioligand binding, Fluorescence polarization |

| Functional Cell-Based Assays | Measure cellular response to compound. bmglabtech.com | Reporter gene assays, Second messenger quantification |

Future Directions and Research Gaps for R Bamethan

Elucidation of Novel Molecular Targets Beyond Adrenergic Receptors

The established mechanism of Bamethan (B1667733) involves interaction with adrenergic receptors. However, the full spectrum of its molecular interactions, particularly for the (R)-enantiomer, is likely more complex. Future research must prioritize the identification of novel molecular targets to build a comprehensive understanding of its biological activity.

A significant research gap exists in the systematic screening of (R)-Bamethan against a broad panel of receptors, enzymes, and ion channels. Modern computational approaches, such as molecular docking and virtual screening, can be employed to predict potential binding partners. nih.govmdpi.com These in-silico methods can help prioritize targets for experimental validation. nih.gov Techniques like affinity chromatography coupled with mass spectrometry could identify binding proteins from cell lysates, offering direct evidence of novel interactions.

Furthermore, understanding the downstream signaling pathways activated by (R)-Bamethan is crucial. mdpi.com Investigating its effects on G-protein coupled receptors (GPCRs) beyond the adrenergic family, as well as on other signaling molecules, could reveal unexpected mechanisms of action. nih.govmdpi.com Exploring whether (R)-Bamethan modulates targets implicated in other conditions, such as those identified for mood disorders or diabetic kidney disease, could open new therapeutic avenues. nih.govmdpi.com

Development of Advanced Stereoselective Synthetic Routes for (R)-Bamethan

To facilitate dedicated research on the (R)-enantiomer, the development of efficient and scalable stereoselective synthetic methods is paramount. Currently, the synthesis of enantiomerically pure arylalkanolamines often relies on classical resolution or the use of stoichiometric chiral auxiliaries, which can be inefficient. nih.gov

Future efforts should focus on developing catalytic asymmetric syntheses. nih.gov This involves the use of a chiral catalyst to control the stereochemical outcome of a reaction, offering a more atom-economical and efficient approach. inflibnet.ac.in Strategies could include the asymmetric reduction of a corresponding ketone precursor or the use of chiral ligands in metal-catalyzed reactions. The use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemistry of a reaction, is another viable strategy that warrants further optimization for (R)-Bamethan. wikipedia.org The development of such methods would not only provide a reliable source of the pure (R)-enantiomer for research but also be essential for any potential future development.

| Synthetic Strategy | Description | Potential Advantages |

| Catalytic Asymmetric Synthesis | Employs a chiral catalyst to produce a specific stereoisomer. | High efficiency, atom economy, and potential for scalability. |

| Chiral Auxiliary-Mediated Synthesis | A chiral group is temporarily attached to guide the reaction stereoselectively. wikipedia.org | Can provide high levels of stereocontrol. wikipedia.org |

| Enzymatic Resolution | Uses enzymes to selectively react with one enantiomer in a racemic mixture. | High specificity and mild reaction conditions. |

Refinement of Preclinical Pharmacokinetic-Pharmacodynamic Relationships for (R)-Bamethan

A significant void in the current knowledge base is the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profile of (R)-Bamethan. Understanding "what the body does to the drug" (PK) and "what the drug does to the body" (PD) is fundamental for any further research. accp1.org

Future studies must characterize the absorption, distribution, metabolism, and excretion (ADME) of (R)-Bamethan in various preclinical models. wuxiapptec.com This includes determining key parameters such as its biological half-life, volume of distribution, and clearance rate. mdpi.com Investigating its plasma protein binding is also crucial, as only the unbound fraction of a drug is typically pharmacologically active. dovepress.com

Establishing a clear link between the concentration of (R)-Bamethan and its pharmacological effects (the PK/PD relationship) is a critical next step. accp1.orgfrontiersin.org This involves developing and validating bioanalytical methods to quantify (R)-Bamethan in biological matrices and correlating these concentrations with specific, measurable biological responses in animal models. nih.gov Such models are essential for predicting the time course of the drug's effects and for understanding the dose-response relationship. wuxiapptec.com

Exploration of Off-Target Interactions of (R)-Bamethan in Research Models

Beyond its primary targets, (R)-Bamethan may interact with other unintended biological molecules, leading to off-target effects. nih.govfrontiersin.org Identifying these interactions is crucial for building a complete safety and activity profile.

Computational tools can be used as a first step to predict potential off-target interactions by screening the structure of (R)-Bamethan against large databases of known protein targets. nih.govfrontiersin.org These in-silico predictions can then guide experimental validation. nih.gov Broad-based experimental screening, for instance, using commercially available panels of receptors and enzymes, can provide a more direct assessment of off-target activities. frontiersin.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-Bamethan, and how do reaction conditions influence enantiomeric purity?

- Methodology : Use chiral chromatography (e.g., HPLC with polysaccharide-based columns) to monitor enantiomeric excess (ee). Optimize parameters like temperature, solvent polarity, and catalyst loading. For example, asymmetric hydrogenation with chiral ligands (e.g., BINAP) can yield >90% ee under inert atmospheres .

- Data Consideration : Compare ee values across reaction scales (mg to g) and purity thresholds (e.g., USP standards for sulfate salts).

Q. Which analytical techniques are most reliable for characterizing (R)-Bamethan’s physicochemical properties?

- Methodology :

- Purity : UV-Vis spectrophotometry (λmax ~275 nm) and ion chromatography for sulfate counterion quantification .

- Stability : Accelerated stability studies (40°C/75% RH) with HPLC tracking degradation products (e.g., oxidation byproducts).

- Data Table :